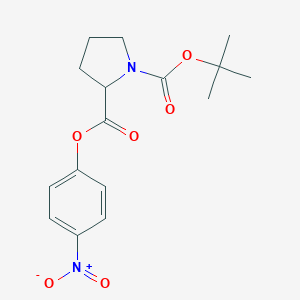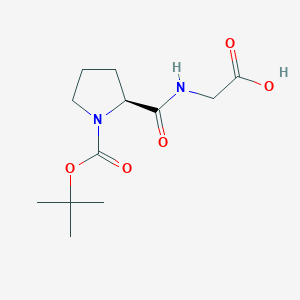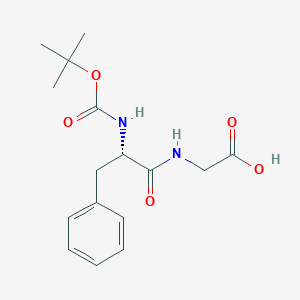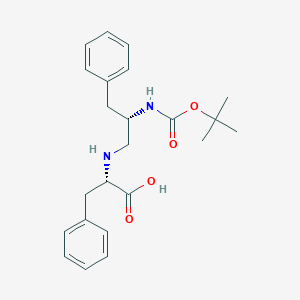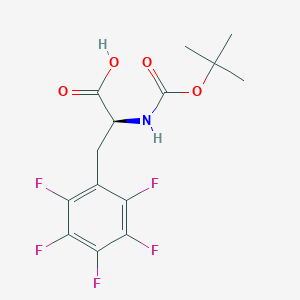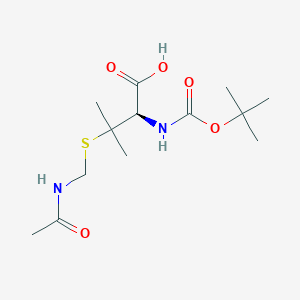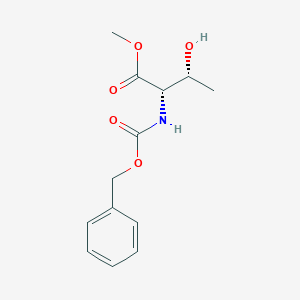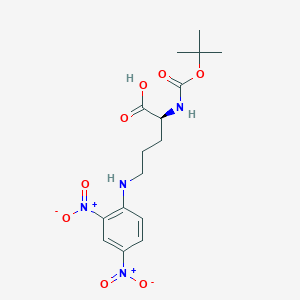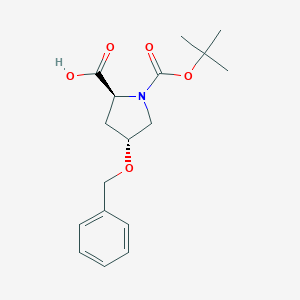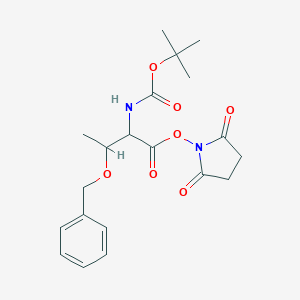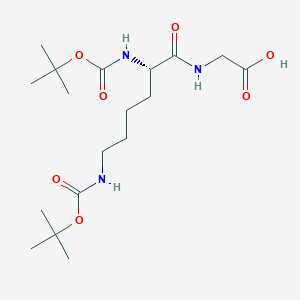
Boc-lys(boc)-gly-OH
概要
説明
“Boc-lys(boc)-gly-OH” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
The synthesis of “Boc-lys(boc)-gly-OH” involves solid-phase peptide synthesis (SPPS). It is used to make peptides containing Nepsilon protected lysyl side chains . The standard reagent for coupling lysine into peptide sequences is Fmoc-Lys (Boc)-OH .
Molecular Structure Analysis
The molecular formula of “Boc-lys(boc)-gly-OH” is C26H32N2O6 . The molar mass is 468.54 g/mol . The structure of this compound can be represented as C₂₆H₃₂N₂O₆ .
Chemical Reactions Analysis
“Boc-lys(boc)-gly-OH” is involved in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . The synthesis of Boc 2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc 2 O / DMAP .
Physical And Chemical Properties Analysis
The density of “Boc-lys(boc)-gly-OH” is 1.1±0.1 g/cm3 . The boiling point is 528.8±45.0 °C at 760 mmHg . The flash point is 273.6±28.7 °C .
科学的研究の応用
Synthesis and Structure Characterization of Polypeptides : Boc-lys(boc)-gly-OH is utilized in the synthesis and structural characterization of polypeptides, which have significant implications in understanding human physiological processes and developing treatments for diseases. The use of Boc-lys(boc)-gly-OH in peptide synthesis is important due to challenges such as expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).
Peptide Enolates and Alkylation of Glycine Residues : This compound is involved in the preparation of Boc-protected tripeptides, which are significant for various chemical transformations, including alkylation of glycine residues in peptides. Such chemical processes are crucial in synthesizing peptide derivatives with diverse side chains, offering broad applications in biochemistry and pharmacology (H. Bossler & D. Seebach, 1994).
Studies on Amino Acids and Peptides : Boc-lys(boc)-gly-OH is also used in the synthesis and analysis of monothiated analogues of peptides. Such studies contribute to our understanding of peptide structures and their potential applications in medicinal chemistry (O. E. Jensen et al., 1985).
Conformational Requirements in Collagen Synthesis : Research on the conformational requirements for lysine hydroxylation in collagen uses Boc-lys(boc)-gly-OH. Understanding such conformational determinants is crucial for insights into collagen synthesis and related physiological processes (P. Jiang & V. Ananthanarayanan, 1991).
Liquid Phase Peptide Synthesis : It is used in liquid phase peptide synthesis, demonstrating efficient coupling and relative reactivity in the synthesis of peptide fragments. This has implications in peptide synthesis methodologies (M. Narita, 1978).
Multi-spectroscopic Studies on Anti-apoptotic Proteins : Boc-lys(boc)-gly-OH is investigated for its interaction with anti-apoptotic proteins, indicating its potential role in cancer treatment through apoptosis induction (E. B. Şaş et al., 2020).
作用機序
Target of Action
Boc-lys(boc)-gly-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
The compound interacts with its targets, the HDACs, by serving as a substrate . In the HDAC activity assay, the fluorophore-conjugated Boc-lys(boc)-gly-OH is used as the substrate . The interaction of the compound with HDACs leads to the removal of acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by Boc-lys(boc)-gly-OH is the lysine acetylation pathway . This pathway is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . The dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Result of Action
The molecular and cellular effects of Boc-lys(boc)-gly-OH’s action primarily involve changes in protein conformation and activity due to deacetylation . These changes can affect various cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJOFHONSQXHOC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(boc)-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




